High-Affinity H1 Receptor Binding (Ki = 2.3 nM) Differentiates Carbinoxamine from Other Antihistamines
Carbinoxamine demonstrates high-affinity binding to the histamine H1 receptor with a Ki of 2.3 nM . This binding affinity is a key differentiator from other first-generation antihistamines, such as diphenhydramine, which has a reported Ki of approximately 16 nM [1]. The ~7-fold higher affinity indicates that carbinoxamine achieves a given level of receptor occupancy at a lower concentration.
| Evidence Dimension | Histamine H1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM |
| Comparator Or Baseline | Diphenhydramine (Ki ≈ 16 nM) |
| Quantified Difference | ~7-fold higher affinity for Carbinoxamine |
| Conditions | In vitro radioligand binding assays |
Why This Matters
Higher binding affinity may translate to a lower required dose for a similar therapeutic effect, which is a key consideration in drug formulation and comparative efficacy.
- [1] Diphenhydramine. DrugBank. Accessed 2026. View Source
